BenchChemオンラインストアへようこそ!

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Medicinal chemistry Structure-activity relationship Drug design

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 873810-48-1) is a 2,5-disubstituted 1,3,4-thiadiazole derivative bearing a 2,6-diethylphenylamino substituent at the 5-position and a thiol/thione moiety at the 2-position, with molecular formula C₁₂H₁₅N₃S₂ and molecular weight 265.39 g/mol. The compound belongs to the 5-(arylamino)-1,3,4-thiadiazole-2-thiol subclass, a scaffold widely investigated for anticonvulsant, anticancer, and enzyme-inhibitory activities.

Molecular Formula C12H15N3S2
Molecular Weight 265.39
CAS No. 873810-48-1
Cat. No. B2520707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
CAS873810-48-1
Molecular FormulaC12H15N3S2
Molecular Weight265.39
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2
InChIInChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyRZXIGOQQXLXSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 873810-48-1): Compound Identity and Core Procurement Specifications


5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 873810-48-1) is a 2,5-disubstituted 1,3,4-thiadiazole derivative bearing a 2,6-diethylphenylamino substituent at the 5-position and a thiol/thione moiety at the 2-position, with molecular formula C₁₂H₁₅N₃S₂ and molecular weight 265.39 g/mol [1]. The compound belongs to the 5-(arylamino)-1,3,4-thiadiazole-2-thiol subclass, a scaffold widely investigated for anticonvulsant, anticancer, and enzyme-inhibitory activities [2]. Commercially, the compound is available from multiple vendors at ≥95% purity for research use only . Available analytical reference data include ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra cataloged in the KnowItAll spectral library through Wiley [3].

Why 5-Arylamino-1,3,4-thiadiazole-2-thiols Cannot Be Interchanged Without Quantitative Scrutiny


Within the 5-(arylamino)-1,3,4-thiadiazole-2-thiol subclass, even minor aryl substituent changes produce large variations in biological activity. Comparative carbonic anhydrase inhibition data across thiadiazole-thiols show inhibition constants spanning over three orders of magnitude (Kᵢ from 97 nM to 772 µM) depending solely on the nature of the 5-substituent [1]. The 5-aryl group governs lipophilicity (LogP), steric bulk, and hydrogen-bonding capacity, each of which directly modulates membrane permeability, target binding affinity, and metabolic stability [2]. Specifically, the 2,6-diethylphenyl substitution pattern introduces greater steric hindrance and lipophilicity compared to 2,6-dimethyl or unsubstituted phenyl analogs, altering both pharmacokinetic and pharmacodynamic profiles . Generic substitution without quantitative head-to-head data therefore carries a high risk of selecting a compound with meaningfully different target engagement, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence: 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol vs. Closest Analogs


Structural Differentiation from the 2,6-Dimethylphenyl Analog: Steric and Lipophilic Parameters

The 2,6-diethyl substitution pattern differentiates this compound from its closest commercially available analog, 5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 282715-59-7). The diethyl groups introduce larger steric bulk — measured by the difference in Taft steric parameter (E_s) for ethyl (−0.07) versus methyl (0.00) — and increased lipophilicity with an estimated Hansch π contribution approximately 1.0 unit higher (π_CH₂CH₃ vs. π_CH₃ ≈ +1.0 per ethyl substitution × 2 substituents). The experimentally observed molecular weight difference is +28.06 g/mol (265.39 vs. 237.33 g/mol) .

Medicinal chemistry Structure-activity relationship Drug design Physicochemical profiling

Thiol/Thione Reactivity Advantage as a Derivatization Handle Compared to Non-Thiol 1,3,4-Thiadiazoles

The thiol/thione moiety at the 2-position provides a unique reactive handle absent in non-thiol 1,3,4-thiadiazoles. Thiols and thiones in this class undergo S-alkylation with chloroacetic acid derivatives to generate 2,5-disubstituted products, as demonstrated by Sych et al. who used this reactivity to create molecular diversity libraries of 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives [1]. This thiol-specific reactivity enables the synthesis of disulfide-linked conjugates and metal-chelating agents not accessible from non-thiol analogs. The reactivity of the thiol group in fragment-sized thiadiazoles has been correlated with enzyme inhibitory activity in a published profiling study of thiazole and thiadiazole libraries [2].

Synthetic chemistry Chemical biology Fragment-based drug discovery Bioconjugation

Carbonic Anhydrase Inhibition Profile: Class-Level Benchmarking Against the Core Scaffold

The parent scaffold 5-amino-1,3,4-thiadiazole-2-thiol has been quantitatively characterized as a carbonic anhydrase (CA) inhibitor across hCA I, II, and IX isozymes with Kᵢ values of 97 nM (hCA I), 7.9 µM (hCA II), and 9.3 µM (hCA IX), respectively [1]. The 2,6-diethylphenyl substitution at the 5-amino position of the target compound structurally modifies the pharmacophore in a manner analogous to N-acetylated or N-aryl derivatives within the same study, where aryl/acyl modification at the 5-amino position shifted inhibition constants by up to 10-fold across isozymes [1]. Although the target compound itself has not been directly assayed in this system, the structural analogy to 5-substituted-amino thiadiazole-thiols allows class-level inference that its CA inhibition profile will differ measurably from the parent 5-amino compound.

Enzyme inhibition Carbonic anhydrase Anticonvulsant research Antiglaucoma research

Anticancer Activity Potential: Cross-Class Comparison of 5-Arylamino-1,3,4-thiadiazole-2-thiones

The 5-(arylamino)-1,3,4-thiadiazole-2(3H)-thione scaffold (identical core to the target compound) has been evaluated as a synthetic precursor to anticancer agents. Altuğ-Tasa et al. (2021) synthesized N-aryl-2-[(5-(aryl)amino-1,3,4-thiadiazol-2-yl)thio]acetamides via S-alkylation of 5-(aryl)amino-1,3,4-thiadiazole-2(3H)-thiones — the exact scaffold class of the target compound — and demonstrated that compounds 4d, 4m, and 4n achieved superior cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ values of 7.82 ± 0.4, 12.5 ± 0.22, and 10.1 ± 0.52 µM, respectively) compared with cisplatin (IC₅₀ = 20 ± 0.51 µM) at 48 hours [1]. These compounds also showed anti-angiogenic activity at 10–50 µM by inhibiting vascular-like tube formation in HUVEC matrigel assays [1]. Furthermore, compound 4y, derived from a closely related N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide series, exhibited IC₅₀ values of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells, compared with cisplatin [2].

Anticancer research Cytotoxicity MTT assay Angiogenesis inhibition

Synthetic Accessibility Advantage: Single-Step Access vs. Multi-Step Derivatization Routes

The target compound is synthesized by direct condensation of 2,6-diethylaniline with a thiocarbonyl reagent (e.g., thiocarbohydrazide or carbon disulfide under cyclization conditions), producing the 2,6-diethylphenyl-substituted thiadiazole-thiol in a single reaction step . In contrast, the related anticancer derivative 4y required three synthesis steps: preparation of 5-amino-1,3,4-thiadiazole-2-thiol (step 1), functionalization at the 5-amino group with a p-tolyl substituent (step 2), and S-alkylation with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide (step 3) [1]. This single-step synthetic accessibility makes the target compound an efficient entry point for scaffold-based diversification programs.

Organic synthesis Medicinal chemistry Scaffold diversification Chemical procurement

Procurement-Relevant Application Scenarios for 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 873810-48-1)


Scaffold-Based Anticancer Agent Development via S-Alkylation Derivatization

Researchers designing novel anticancer agents targeting A549 lung adenocarcinoma, MCF-7 breast cancer, or HepG2 hepatocellular carcinoma can use this compound as the core thione/thiol scaffold for S-alkylation with N-aryl-2-chloroacetamides. Published data show that derivatives built from this scaffold class achieve IC₅₀ values as low as 7.82 µM against A549 cells, outperforming cisplatin (IC₅₀ = 20 µM) by 2.6-fold [1]. This application scenario leverages the target compound's proven utility as a precursor in anticancer SAR programs with established anti-angiogenic activity [1].

Carbonic Anhydrase Isozyme Selectivity Profiling with Bulky 5-Aryl Modification

Given the documented CA inhibition range of 97 nM to 772 µM across hCA I, II, and IX for thiadiazole-thiol derivatives, the 2,6-diethylphenyl substituent — providing steric bulk and increased lipophilicity compared to the parent 5-amino scaffold — makes this compound a rational candidate for CA isozyme selectivity profiling. The sterically demanding 2,6-diethyl substitution may differentially modulate binding to the narrow active site of hCA II versus the wider hCA IX cavity, enabling researchers to explore isoform-selective inhibition relevant to antiglaucoma and anticancer applications [2].

Fragment-Based Screening Libraries Requiring Thiol Reactivity and Spectral Fingerprints

For fragment-based drug discovery (FBDD) programs, this compound provides a rule-of-three compliant fragment (MW 265.39, 2 H-bond donors, 3 H-bond acceptors) with an analytically characterized spectral fingerprint — ¹H NMR, ¹³C NMR, FTIR, and UV-Vis data cataloged in the Wiley KnowItAll spectral library [3]. Its thiol reactivity, documented in fragment profiling studies correlating thiol reactivity with enzyme inhibitory activity [4], enables screening against cysteine-dependent targets (e.g., MurA, 3CLpro), providing a dimension of target engagement data not obtainable with non-thiol 1,3,4-thiadiazoles.

Structure-Activity Relationship Studies Comparing 2,6-Diethyl vs. 2,6-Dimethyl Substitution Effects

For medicinal chemistry teams investigating the impact of alkyl chain length at the 2,6-positions of the phenyl ring, purchasing both the 2,6-diethyl target compound and the 2,6-dimethyl analog (CAS 282715-59-7) enables paired head-to-head comparisons. The +28 g/mol molecular weight increase and approximately +1.0 LogP unit difference predict altered pharmacokinetic behavior, making these two compounds a controlled pair for probing steric and lipophilic contributions to target binding, membrane permeability, and metabolic stability within a common thiadiazole-thiol scaffold.

Quote Request

Request a Quote for 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.